molecular formula C8H9FOS B8532185 2-Fluoro-3-methoxy-5-methylbenzenethiol

2-Fluoro-3-methoxy-5-methylbenzenethiol

Cat. No.: B8532185
M. Wt: 172.22 g/mol
InChI Key: JUUJFOIGUKRDEX-UHFFFAOYSA-N
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Description

Chemical Name: 2-Fluoro-3-methoxy-5-methylbenzenethiol CAS No.: 1452478-94-2 Molecular Formula: C₈H₉FOS Molecular Weight: 172.223 g/mol

This compound is a substituted benzene derivative featuring a fluorine atom at the 2-position, a methoxy group at the 3-position, a methyl group at the 5-position, and a thiol (-SH) group at the 1-position. Its synthesis involves multi-step routes, including functional group transformations and protective group strategies, as documented in synthetic literature.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

2-fluoro-3-methoxy-5-methylbenzenethiol

InChI

InChI=1S/C8H9FOS/c1-5-3-6(10-2)8(9)7(11)4-5/h3-4,11H,1-2H3

InChI Key

JUUJFOIGUKRDEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

2-Amino-5-Fluoro-3-Methylbenzenethiol
  • Molecular Formula : C₇H₇FNS (approximated)
  • Key Differences: Replaces the methoxy group with an amino (-NH₂) group at the 2-position.
  • Impact: The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation). Enhanced solubility in acidic media due to protonation of the amino group. Potential biological applications (e.g., enzyme inhibition) differ from the methoxy variant due to altered electronic properties.
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde
  • CAS No.: 883576-31-6
  • Molecular Formula : C₈H₇FO₃
  • Key Differences : Replaces the thiol group with an aldehyde (-CHO) and introduces a hydroxyl (-OH) group at the 3-position.
  • Impact :
    • The aldehyde group enables condensation reactions (e.g., Schiff base formation), unlike the thiol’s disulfide linkage capability.
    • Intramolecular hydrogen bonding (O-H⋯O) stabilizes the structure, as seen in analogous benzaldehyde derivatives.

Positional Isomers and Substituent Effects

5-Fluoro-3-methylindole
  • Molecular Formula : C₉H₈FN
  • Key Differences : A heterocyclic indole core replaces the benzene ring, with fluorine at the 5-position and methyl at the 3-position.
  • Impact :
    • The indole system’s aromaticity and nitrogen lone pair enable π-stacking interactions, relevant in drug design (e.g., kinase inhibitors).
    • Reduced steric hindrance compared to the benzene-thiol derivative due to the planar indole structure.

Thiol-Containing Heterocycles

5-Methylfuran-3-thiol
  • Molecular Formula : C₅H₆OS
  • Key Differences : A furan ring replaces the benzene backbone, with a thiol group at the 3-position.
  • Impact :
    • Higher volatility due to the smaller heterocyclic ring, making it suitable for flavor/fragrance applications.
    • Reduced thermal stability compared to benzene-thiol derivatives due to furan’s lower aromatic stabilization energy.

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Reactivity/Applications
2-Fluoro-3-methoxy-5-methylbenzenethiol C₈H₉FOS 172.22 F (2), OMe (3), Me (5), SH (1) Thiol, Methoxy Pharmaceutical intermediates
2-Amino-5-Fluoro-3-Methylbenzenethiol C₇H₇FNS ~156.20 F (5), NH₂ (2), Me (3), SH (1) Thiol, Amino Bioactive compound research
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde C₈H₇FO₃ 170.14 F (2), OH (3), OMe (5), CHO (1) Aldehyde, Hydroxy Synthetic intermediate
5-Methylfuran-3-thiol C₅H₆OS 114.16 Me (5), SH (3) Thiol, Heterocyclic Flavor industry

Table 2. Electronic and Steric Effects

Compound Electron-Withdrawing Groups Electron-Donating Groups Steric Hindrance
This compound F (ortho) OMe (meta), Me (para) Moderate (ortho-F, meta-OMe)
5-Fluoro-3-methylindole F (para) Me (meta) Low (planar indole)
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde F (ortho) OMe (para), OH (meta) High (ortho-F, meta-OH)

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